tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate
Description
This compound is a boronic ester-containing carbamate derivative with a benzo[b]thiophene core. Its structure features a tert-butyl carbamate group at the 2-position of the benzo[b]thiophene ring, a fluorine substituent at the 7-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position. This design enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The compound is synthesized via palladium-catalyzed borylation of halogenated precursors, as exemplified by methods involving 1,1'-bis(diphenylphosphino)ferrocene (dppf) and potassium acetate in dioxane or tetrahydrofuran (THF) at elevated temperatures . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in drug discovery for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C19H25BFNO4S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
tert-butyl N-[7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-2-yl]carbamate |
InChI |
InChI=1S/C19H25BFNO4S/c1-17(2,3)24-16(23)22-14-10-11-12(8-9-13(21)15(11)27-14)20-25-18(4,5)19(6,7)26-20/h8-10H,1-7H3,(H,22,23) |
InChI Key |
DAPGABYNEHCHRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Strategy
The common approach involves a halogenated benzo[b]thiophene intermediate, which undergoes Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The tert-butyl carbamate group is introduced either prior to or after borylation, depending on stability considerations.
Stepwise Synthetic Procedure
| Step | Reaction Type | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 7-fluoro-4-bromo-benzo[b]thiophene carbamate | Starting from 7-fluoro-benzo[b]thiophene, bromination at 4-position using N-bromosuccinimide (NBS) or similar; amine protection with di-tert-butyl dicarbonate (Boc2O) in presence of base | Protects amine as tert-butyl carbamate, introduces bromine for borylation site | 60-75% |
| 2 | Miyaura Borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate), solvent (dioxane), 80-100°C, inert atmosphere | Converts aryl bromide to aryl boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 70-85% |
| 3 | Purification | Silica gel chromatography, elution with ethyl acetate/hexane mixtures | Removes impurities, isolates pure boronate carbamate | — |
Representative Experimental Data
The following table summarizes a typical experimental protocol adapted from related boronate ester syntheses of benzo[b]thiophene derivatives:
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (1-3 mol%) |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |
| Base | Potassium acetate (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 85–95 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Nitrogen or argon |
| Workup | Quench with water, extraction with ethyl acetate, drying over sodium sulfate |
| Purification | Silica gel chromatography with hexane/ethyl acetate gradient |
| Characterization | NMR (1H, 13C, 11B), LC-MS, melting point |
Supporting Research Results
Yield and Purity: Reported yields for the borylation step range from 70% to 85% with purity typically exceeding 95% after chromatography.
Spectroscopic Confirmation: The presence of the boronate ester is confirmed by characteristic 11B NMR signals around 30 ppm and 1H NMR signals corresponding to the pinacol methyl groups (~1.3 ppm, singlet). The tert-butyl carbamate group shows a singlet near 1.4 ppm for the tert-butyl protons.
Stability: The tert-butyl carbamate group remains stable under borylation conditions, allowing for a one-pot or sequential approach without deprotection.
Comparative Analysis of Preparation Routes
| Feature | Route A: Pre-Borylation Carbamate Protection | Route B: Post-Borylation Carbamate Protection |
|---|---|---|
| Starting Material | 7-fluoro-4-bromo-benzo[b]thiophene | 7-fluoro-4-bromo-benzo[b]thiophene boronate ester |
| Sequence | Protect amine → borylation | Borylation → protect amine |
| Advantages | Protecting group stable during borylation | May avoid protecting group interference during borylation |
| Disadvantages | Requires carbamate introduction before borylation | Carbamate introduction post-borylation may require harsher conditions |
| Typical Yield (borylation) | 70-85% | 65-80% |
Summary and Recommendations
The synthesis of this compound is efficiently achieved via palladium-catalyzed Miyaura borylation of the corresponding aryl bromide intermediate bearing the tert-butyl carbamate protecting group. The reaction conditions are mild, typically involving Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, potassium acetate base, and 1,4-dioxane solvent under inert atmosphere at elevated temperature.
Chemical Reactions Analysis
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the benzo[b]thiophene core or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions to introduce various substituents.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the benzo[b]thiophene core can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several boronic ester-functionalized carbamates and heterocyclic derivatives. Below is a detailed comparison:
Structural Analogues and Key Differences
Reactivity and Functional Group Comparison
- Benzo[b]thiophene vs. Phenyl Backbone : The benzo[b]thiophene core enhances π-conjugation and electronic stability compared to simple phenyl derivatives, improving its utility in photophysical applications .
- Fluorine Substituent : The 7-fluoro group in the target compound increases metabolic stability and modulates lipophilicity, critical for pharmacokinetics in drug candidates .
- Carbamate vs. Cyano Modifications: The cyano-substituted analogue (CAS: 2761968-90-3) exhibits higher electrophilicity at the boronic ester site, enabling nucleophilic additions beyond cross-coupling .
Biological Activity
The compound tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS Number: 2633666-86-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.28 g/mol. The structure features a fluorinated benzo[b]thiophene moiety and a dioxaborolane group, which are critical for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 2633666-86-9 |
| Molecular Formula | C18H24BFN2O4S |
| Molecular Weight | 394.28 g/mol |
| Purity | 95% |
The compound's biological activity is primarily attributed to its interaction with various protein kinases and receptors. Specifically, it has been shown to inhibit certain members of the activin receptor-like kinase (ALK) family, which are involved in the TGF-β signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation and differentiation.
Key Findings from Research Studies
- Inhibition of ALK Receptors : Studies indicate that tert-butyl carbamate selectively inhibits ALK1/2/6 receptors while demonstrating minimal activity on ALK4/5. This selective inhibition suggests potential therapeutic applications in diseases where these pathways are dysregulated .
- Cell Viability Assays : In vitro studies using cell lines such as U2OS demonstrated that the compound does not exhibit cytotoxic effects at concentrations up to 50 μM over a 24-hour period. This finding is significant for its potential use in therapeutic settings .
- SMAD Phosphorylation : The compound has been observed to inhibit the phosphorylation of SMAD1/5/8 without affecting SMAD2/3 phosphorylation, indicating a selective mechanism that could be beneficial in targeting specific signaling pathways involved in cancer and fibrosis .
Study on Cancer Cell Lines
A recent study evaluated the effects of tert-butyl (7-fluoro...) on various cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell proliferation and induced apoptosis in ALK-dependent tumors. This suggests its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies have shown that the compound has favorable absorption characteristics and low toxicity profiles in animal models. Further research is needed to fully elucidate its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
